(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
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Overview
Description
“(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are known for their unique bicyclic structure, which often imparts interesting chemical and biological properties. The presence of the fluorenylmethoxycarbonyl (Fmoc) group suggests that this compound might be used in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” typically involves multiple steps:
Formation of the Azabicyclo Core: This step might involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic structure.
Introduction of the Fmoc Group: The Fmoc group can be introduced using Fmoc chloride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using CO2 or carboxylating agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the bicyclic core or the fluorenyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions but might include oxidized or reduced forms of the compound, or substituted derivatives.
Scientific Research Applications
Chemistry
Peptide Synthesis: The Fmoc group is commonly used as a protecting group in peptide synthesis.
Catalysis: The unique structure might make it useful as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes due to its unique structure.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Material Science: The compound might be used in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interaction with Receptors: Modulating receptor activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: Lacks the Fmoc group.
(1R,5R)-3-{[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid: Uses a different protecting group.
Uniqueness
The presence of the Fmoc group makes “(1R,5R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid” particularly useful in peptide synthesis, providing a unique advantage over similar compounds.
Properties
IUPAC Name |
(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)22-10-9-14(22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWVSCMZIHATN-FPTDNZKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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